molecular formula C13H13N3O2S B2625256 N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide CAS No. 256955-17-6

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B2625256
CAS No.: 256955-17-6
M. Wt: 275.33
InChI Key: VRTPKRZBUUSVIM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is an organic compound that features a methoxyphenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting 4-methoxyaniline with acetic anhydride under acidic conditions to form N-(4-methoxyphenyl)acetamide.

    Introduction of the pyrimidinylsulfanyl group: The N-(4-methoxyphenyl)acetamide is then reacted with 2-chloropyrimidine and a thiol source (such as thiourea) under basic conditions to introduce the pyrimidinylsulfanyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group or the pyrimidinylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the pyrimidinylsulfanyl group.

    2-(pyrimidin-2-ylsulfanyl)acetamide: Lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)-2-(thiazol-2-ylsulfanyl)acetamide: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the presence of both the methoxyphenyl and pyrimidinylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-11-5-3-10(4-6-11)16-12(17)9-19-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTPKRZBUUSVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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